molecular formula C10H14N4O4 B1219922 (R)-dyphylline CAS No. 72376-78-4

(R)-dyphylline

Cat. No.: B1219922
CAS No.: 72376-78-4
M. Wt: 254.24 g/mol
InChI Key: KSCFJBIXMNOVSH-ZCFIWIBFSA-N
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Description

(R)-dyphylline is the (R)-enantiomer of dyphylline. It is an enantiomer of a (S)-dyphylline.

Scientific Research Applications

Pharmacological Profile

(R)-Dyphylline is primarily known for its role as a bronchodilator . It is utilized in the management of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchospasm associated with respiratory illnesses. The compound exerts its effects through several mechanisms:

  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which promotes relaxation of bronchial smooth muscle .
  • Adenosine Receptor Antagonism : this compound acts as an antagonist to adenosine receptors, further contributing to its bronchodilatory effects .

Antiviral Activity

Recent studies have explored the potential of this compound as an antiviral agent, particularly against coronaviruses and influenza viruses. Key findings include:

  • Pan-Coronavirus Activity : Research indicates that this compound can inhibit the replication of various human coronaviruses, including SARS-CoV-2. It binds effectively to the main protease (Mpro) of these viruses, demonstrating dose-dependent antiviral activity in cell culture models .
  • Influenza Virus Inhibition : Studies have shown that this compound can inhibit the replication of multiple strains of influenza virus. It has been found to synergize with other antiviral agents like oseltamivir and amantadine .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties:

  • Cytotoxicity Against Cancer Cell Lines : this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), gastric adenocarcinoma (AGS), and colorectal cancer cells. For instance, IC50 values for A549 cells range from 14 nM to 97 nM .
  • Mechanisms of Action : The anti-cancer effects are attributed to the induction of apoptosis and inhibition of cellular proliferation through modulation of cellular pH and inhibition of vacuolar-type H+-ATPase .

Other Biological Activities

In addition to its primary applications, this compound has demonstrated a range of other biological activities:

  • Anti-Inflammatory Effects : The compound has shown potential in regulating cytokine release and modulating inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Metabolic Effects : Studies suggest that this compound may aid in managing obesity by promoting thermogenesis and improving insulin sensitivity in animal models .

Case Studies and Research Findings

The following table summarizes key studies on the applications of this compound:

Study ReferenceFocus AreaKey Findings
Antiviral ActivityInhibits replication of SARS-CoV-2 and other coronaviruses; binds to Mpro.
Anti-CancerSignificant cytotoxicity against various cancer cell lines; induces apoptosis.
BronchodilationEffective bronchodilator for asthma and COPD; minimal side effects reported.

Properties

CAS No.

72376-78-4

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

7-[(2R)-2,3-dihydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

KSCFJBIXMNOVSH-ZCFIWIBFSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H](CO)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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